REACTION_CXSMILES
|
N(OC(C)(C)C)=O.N[C:9]1[CH:10]=[CH:11][C:12]([O:17][C:18]([F:21])([F:20])[F:19])=[C:13]([CH2:15][OH:16])[CH:14]=1.[ClH:22]>C(#N)C.[Cu](Cl)Cl>[Cl:22][C:9]1[CH:10]=[CH:11][C:12]([O:17][C:18]([F:21])([F:20])[F:19])=[C:13]([CH2:15][OH:16])[CH:14]=1
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)CO)OC(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction over a period of 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20% HCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed with 4:1 hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CO)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |